molecular formula C13H9ClOS B8541821 (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde

(E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde

Cat. No. B8541821
M. Wt: 248.73 g/mol
InChI Key: ZXSVWILBEKFPJA-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

To a 40-mL scintillation vial containing trans-2-(4-chlorophenyl)vinylboronic acid (0.42 g, 2.30 mmol), 3-bromo-4-formylthiophene (0.40 g, 2.09 mmol), K3PO4 (0.490 g, 2.30 mmol), TPP (22 mg, 0.08 mmol, 4 mol %), Pd(OAc)2 (4.7 mg, 0.02 mmol, 1 mol %) and a stir-bar, was added acetonitrile (2.5 mL). The vial was purged with N2, capped tightly and heated at 94° C. (aluminum multi-reaction block) while vigorously stirred for 32 h. The reaction was diluted with water and extracted with EtOAc (3×50 mL). The combined extracts were washed with brine, dried over Na2SO4, filtered and concentrated. Purification by flash chromatography (Isco CombiFlash) 0-10% EtOAc in heptane afforded the desired 4-[2-(4-chlorophenyl)-vinyl]-thiophene-3-carbaldehyde (285 mg, 54%). 1H NMR (400 MHz, CDCl3) δ ppm 6.99 (d, J=16.38 Hz, 1H), 7.31-7.36 (m, 2H), 7.45-7.49 (m, 2H), 7.50 (d, J=3.20 Hz, 1H), 7.76 (dd, J=16.34, 0.78 Hz, 1H), 8.13 (d, J=3.20 Hz, 1H), 10.07 (d, J=0.82 Hz, 1H).
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
4.7 mg
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/B(O)O)=[CH:4][CH:3]=1.Br[C:14]1[C:18]([CH:19]=[O:20])=[CH:17][S:16][CH:15]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C(#N)C>O.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:14]2[C:18]([CH:19]=[O:20])=[CH:17][S:16][CH:15]=2)=[CH:4][CH:3]=1 |f:2.3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)/C=C/B(O)O
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC1=CSC=C1C=O
Name
K3PO4
Quantity
0.49 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
4.7 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
94 °C
Stirring
Type
CUSTOM
Details
while vigorously stirred for 32 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was purged with N2
CUSTOM
Type
CUSTOM
Details
capped tightly
CUSTOM
Type
CUSTOM
Details
(aluminum multi-reaction block)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (Isco CombiFlash) 0-10% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
32 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=CC=1C(=CSC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 285 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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